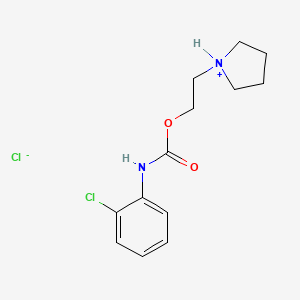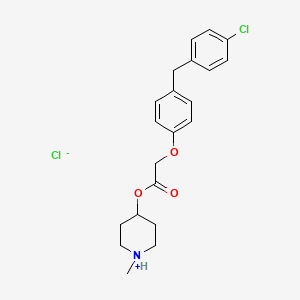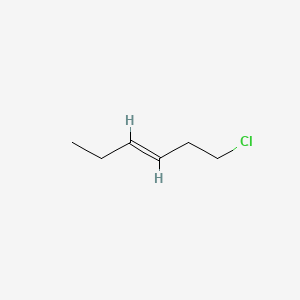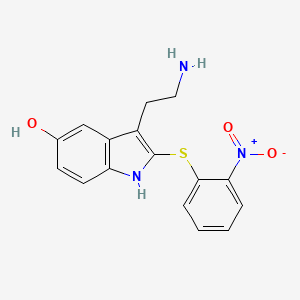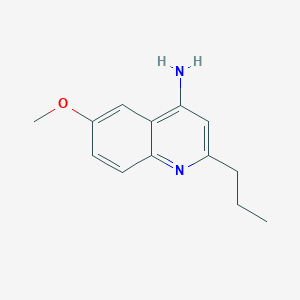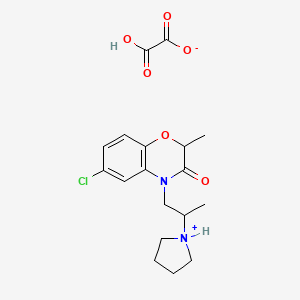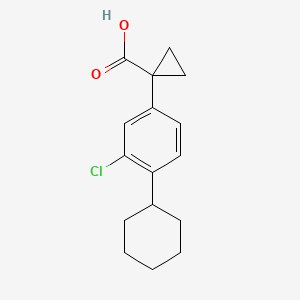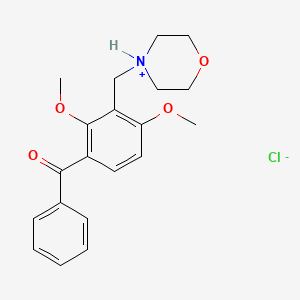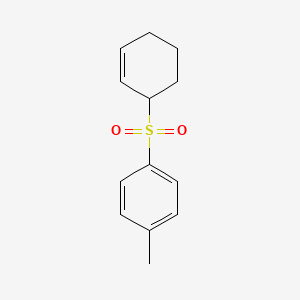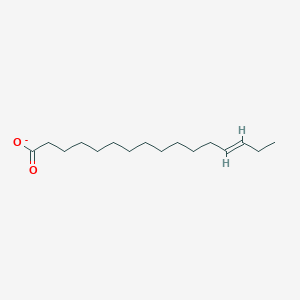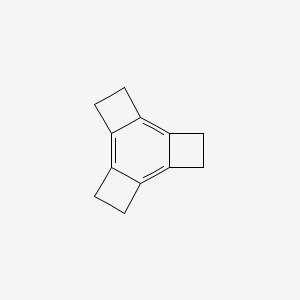
2-Bromo-1-(4-methoxyphenyl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(4-methoxyphenyl)pentan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a brominated ketone, characterized by the presence of a bromine atom attached to the first carbon of the pentanone chain and a methoxyphenyl group attached to the fourth carbon
Métodos De Preparación
The synthesis of 2-Bromo-1-(4-methoxyphenyl)pentan-1-one typically involves the bromination of 1-(4-methoxyphenyl)pentan-1-one. One common method includes the following steps:
Starting Material: 1-(4-methoxyphenyl)pentan-1-one.
Reagents: Sodium bromide (NaBr) and hydrochloric acid (HCl).
Reaction Conditions: The reaction is carried out at room temperature.
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
2-Bromo-1-(4-methoxyphenyl)pentan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various derivatives.
Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group (OCH3) can be oxidized to a carboxylic acid (COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity.
Aplicaciones Científicas De Investigación
2-Bromo-1-(4-methoxyphenyl)pentan-1-one is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of drugs, particularly those targeting specific biological pathways.
Material Science: It is employed in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(4-methoxyphenyl)pentan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
2-Bromo-1-(4-methoxyphenyl)pentan-1-one can be compared with other brominated ketones, such as:
2-Bromo-1-phenyl-pentan-1-one: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
2-Bromo-1-(4-methylphenyl)pentan-1-one:
2-Bromo-1-(4-isobutoxyphenyl)propan-1-one: Features an isobutoxy group, which significantly alters its reactivity and applications.
The presence of the methoxy group in this compound makes it unique, providing distinct chemical properties and expanding its range of applications.
Propiedades
Número CAS |
36412-64-3 |
|---|---|
Fórmula molecular |
C12H15BrO2 |
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
2-bromo-1-(4-methoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-3-4-11(13)12(14)9-5-7-10(15-2)8-6-9/h5-8,11H,3-4H2,1-2H3 |
Clave InChI |
RTILIJSYRVLPFX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C1=CC=C(C=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
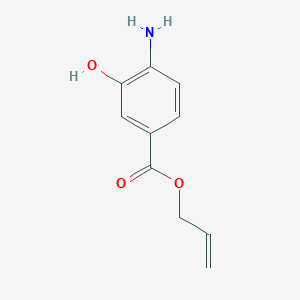
![Zinc bis[butylbenzoate]](/img/structure/B13750569.png)
